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molecular formula C14H22N2O B7762783 (4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine

(4-(2-(Piperidin-1-yl)ethoxy)phenyl)methanamine

Cat. No. B7762783
M. Wt: 234.34 g/mol
InChI Key: GHOAQOMCJULASQ-UHFFFAOYSA-N
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Patent
US04983633

Procedure details

A suspension of 32.3 g of 4-(2-piperidinoethoxy)benzaldoxime in 400 ml of 10% methanolic ammonia was hydrogenated over 3.6 g of Raney nickel catalyst at a pressure of 50 kg/cm2 and at 30° C. The catalyst was filtered off and the filtrate was evaporated. The residue was distilled to give 27.7 g of colorless oil, b.p. 185°-190° C. (6 mmHg).
Name
4-(2-piperidinoethoxy)benzaldoxime
Quantity
32.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
3.6 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:18]=[CH:17][C:13]([CH:14]=[N:15]O)=[CH:12][CH:11]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1>N.[Ni]>[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:11]=[CH:12][C:13]([CH2:14][NH2:15])=[CH:17][CH:18]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
4-(2-piperidinoethoxy)benzaldoxime
Quantity
32.3 g
Type
reactant
Smiles
N1(CCCCC1)CCOC1=CC=C(C=NO)C=C1
Name
Quantity
400 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
3.6 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)CCOC1=CC=C(CN)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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